molecular formula C17H20N2O4 B2867238 Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate CAS No. 1235144-96-3

Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2867238
CAS No.: 1235144-96-3
M. Wt: 316.357
InChI Key: BRWVACWRPIHMPP-UHFFFAOYSA-N
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Description

Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran moiety, a piperidine ring, and a carbamate group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of benzofuran-2-carbonyl chloride. This intermediate can be reacted with piperidine-4-methylamine under controlled conditions to form the piperidine derivative. Subsequent reaction with methyl chloroformate yields the final carbamate product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it suitable for creating new chemical entities with diverse properties.

Biology: In biological research, Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate can be employed as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its ability to interact with biological targets makes it valuable for understanding biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structural complexity and functional groups allow for modifications that can enhance its pharmacological properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties enable it to be incorporated into various formulations, improving the performance and durability of industrial products.

Mechanism of Action

The mechanism by which Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

  • Benzofuran derivatives: These compounds share the benzofuran core structure but differ in their substituents and functional groups.

  • Piperidine derivatives: Compounds containing piperidine rings with various substituents.

  • Carbamate derivatives: Other carbamate compounds with different aromatic or aliphatic groups.

Uniqueness: Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate stands out due to its combination of benzofuran, piperidine, and carbamate functionalities, which provide unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-22-17(21)18-11-12-6-8-19(9-7-12)16(20)15-10-13-4-2-3-5-14(13)23-15/h2-5,10,12H,6-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWVACWRPIHMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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